2-(Phenylsulfanyl)ethyl chloroacetate

Description

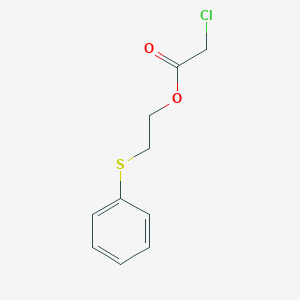

2-(Phenylsulfanyl)ethyl chloroacetate is an organosulfur compound featuring a phenylsulfanyl group (-S-C₆H₅) linked to an ethyl ester of chloroacetic acid. Its molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.70 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloroacetate moiety and sulfur-based functional group. The synthesis typically involves nucleophilic substitution, where 2-(phenylsulfanyl)ethanol reacts with chloroacetyl chloride or ethyl chloroacetate under basic conditions (e.g., K₂CO₃) in solvents like acetone or ethanol .

Properties

CAS No. |

62394-37-0 |

|---|---|

Molecular Formula |

C10H11ClO2S |

Molecular Weight |

230.71 g/mol |

IUPAC Name |

2-phenylsulfanylethyl 2-chloroacetate |

InChI |

InChI=1S/C10H11ClO2S/c11-8-10(12)13-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

CMRSTHQNENYLDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCCOC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)ethyl chloroacetate typically involves the reaction of phenylsulfanyl ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)ethyl chloroacetate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloroacetate group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Nucleophilic substitution: Products include azidoacetates, thiocyanatoacetates, and aminoacetates.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols.

Scientific Research Applications

2-(Phenylsulfanyl)ethyl chloroacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)ethyl chloroacetate involves its interaction with nucleophiles and electrophiles. The chloroacetate group acts as an electrophile, making it susceptible to nucleophilic attack. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Reactivity: The phenylsulfanyl group in 2-(phenylsulfanyl)ethyl chloroacetate enhances nucleophilicity compared to sulfonyl (e.g., ethyl 2-(phenylsulfonyl)acetate ) or phenoxy derivatives (e.g., ethyl 2-(4-chlorophenoxy)acetoacetate ). This makes it more reactive in thiol- or amine-coupling reactions.

- Synthesis : Most analogs are synthesized via nucleophilic substitution using ethyl chloroacetate and a thiol or alcohol under basic conditions. Reaction times vary (3–10 h), with yields dependent on the steric and electronic nature of the substituent .

Research Findings and Data

Table 2: Key Physicochemical Properties

Key Studies :

- Synthetic Efficiency : Ethyl chloroacetate-based reactions achieve >75% yields when using NaH as a base in THF, as seen in thiazole derivative synthesis .

- Metabolic Detoxification : Chloroacetaldehyde is converted to less toxic chloroacetate in human kidney tubules, with a metabolic rate of 0.5–1.0 mM/h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.